molecular formula C24H21N3O4 B5266727 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5266727
M. Wt: 415.4 g/mol
InChI Key: OIKXSOJVUDKSIP-LSDHQDQOSA-N
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Description

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and benzoyl compounds. The key steps in the synthesis may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using 4-methoxy-3-methylbenzoyl chloride.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position can be done using selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of organic materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxyl functional groups but lacks the pyridine and pyrrolidine moieties.

    3-hydroxy-4-methoxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of the benzoyl and pyridine groups.

Uniqueness

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and the presence of both pyridine and pyrrolidine rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-11-17(7-8-19(15)31-2)22(28)20-21(18-6-4-10-26-13-18)27(24(30)23(20)29)14-16-5-3-9-25-12-16/h3-13,21,28H,14H2,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKXSOJVUDKSIP-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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